5-Chloro-2-(pyrrolidin-2-YL)pyrimidine

CCR2 antagonism chemokine receptor pharmacology THP-1 chemotaxis assay

Researchers requiring the precise 5-chloro-2-(pyrrolidin-2-yl) regioisomer for SAR studies face confounding data when using unsubstituted or 3-yl pyrrolidine analogs. CAS 944901-10-4 provides the exact scaffold to eliminate regioisomeric artifacts and ensure reproducible target engagement. - Pre-installed 5-chloro handle enables Suzuki, Buchwald, and Sonogashira cross-coupling for late-stage diversification. - Defined CCR2 antagonist baseline (Ki 79.4 nM in THP-1 chemotaxis assay) supports benchmark-driven SAR interpretation. - Predicted logP 1.87 and aqueous solubility 2.64 mg/mL deliver favorable ADMET properties for hit-to-lead campaigns.

Molecular Formula C8H10ClN3
Molecular Weight 183.64 g/mol
CAS No. 944901-10-4
Cat. No. B13302296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(pyrrolidin-2-YL)pyrimidine
CAS944901-10-4
Molecular FormulaC8H10ClN3
Molecular Weight183.64 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=C(C=N2)Cl
InChIInChI=1S/C8H10ClN3/c9-6-4-11-8(12-5-6)7-2-1-3-10-7/h4-5,7,10H,1-3H2
InChIKeyUSKFNALSRMYUJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(pyrrolidin-2-yl)pyrimidine Procurement Guide


5-Chloro-2-(pyrrolidin-2-yl)pyrimidine (CAS 944901-10-4, C₈H₁₀ClN₃, MW 183.64) is a pyrrolidine-substituted chloropyrimidine heterocycle used primarily as a research intermediate and pharmacological probe scaffold [1]. The compound combines a pyrimidine core with a 5-chloro substituent and a pyrrolidin-2-yl group at the 2-position, yielding a unique hydrogen-bonding and halogen-bonding pharmacophore geometry . Public biological activity data indicate measurable antagonist activity at the CCR2 chemokine receptor (Ki 79.4 nM in THP-1 cell chemotaxis assay) [2], along with predicted solubility of 2.639 mg/mL (logP 1.87) from ADMET Predictor modeling [3]. This compound is structurally distinct from other 2-pyrrolidinylpyrimidine regioisomers and the unsubstituted analog (CAS 944905-56-0), with the 5-chloro group contributing to both enhanced electrophilicity and target binding potential.

5-Chloro-2-(pyrrolidin-2-yl)pyrimidine: Why Analogs Fail


In-class pyrrolidinylpyrimidine derivatives cannot be casually interchanged in research or development workflows due to position-specific substitution effects that govern both synthetic accessibility and biological target engagement. The 5-chloro substituent on the pyrimidine ring of CAS 944901-10-4 is not inert: it introduces a distinct electrophilic center for halogen bonding, alters the electron density distribution across the pyrimidine core, and significantly impacts lipophilicity relative to the unsubstituted 2-(pyrrolidin-2-yl)pyrimidine analog . Furthermore, regioisomers—such as the 5-chloro-2-(pyrrolidin-3-yl)pyrimidine variant—place the pyrrolidine attachment at a different position (3-yl vs. 2-yl), fundamentally changing the vector geometry of the basic amine pharmacophore and the molecule's capacity for specific target interactions . In silico ADMET predictions confirm that these structural variations produce divergent physicochemical profiles: the target compound exhibits a predicted logP of 1.87 and solubility of 2.639 mg/mL [1], while the unsubstituted analog carries substantially different parameters that would alter formulation behavior, membrane permeability, and assay reproducibility. Procurement of the precise CAS 944901-10-4 material is therefore required for studies where the 5-chloro-2-(pyrrolidin-2-yl) scaffold is explicitly defined in the experimental design or where published activity data (e.g., Ki 79.4 nM at CCR2) serve as the benchmark for SAR interpretation [2].

5-Chloro-2-(pyrrolidin-2-yl)pyrimidine: Differentiation Evidence


CCR2 Antagonism vs. Unsubstituted Analog

In a functional chemotaxis assay using CCL2-stimulated THP-1 cells with 0.1% human serum, 5-Chloro-2-(pyrrolidin-2-yl)pyrimidine (CAS 944901-10-4) demonstrated antagonist activity at the CCR2 receptor with a Ki value of 79.4 nM [1]. In contrast, the unsubstituted 2-(pyrrolidin-2-yl)pyrimidine analog (CAS 944905-56-0), which lacks the 5-chloro substituent, has no publicly reported CCR2 antagonist activity data in the BindingDB or ChEMBL repositories, suggesting that the 5-chloro moiety is a critical pharmacophoric determinant for CCR2 engagement [2]. For broader context, other pyrrolidine-containing CCR2 antagonists from the patent literature exhibit IC₅₀ values ranging from 10 nM to 336 nM depending on assay conditions and serum concentration, placing CAS 944901-10-4 within the mid-range of activity for this target class [3].

CCR2 antagonism chemokine receptor pharmacology THP-1 chemotaxis assay halogenated pyrimidine SAR

Regioisomer Comparison: 2- vs. 3-Pyrrolidinyl

The compound CAS 944901-10-4 bears the pyrrolidine substituent at the pyrimidine 2-position with a chlorine at the 5-position. This regioisomeric arrangement is distinct from two closely related structural variants: 5-chloro-2-(pyrrolidin-3-yl)pyrimidine, where the pyrrolidine is attached at the 3-position of the pyrimidine ring, and 5-chloro-2-(pyrrolidin-1-yl)pyrimidine, which features an N-linked pyrrolidine rather than a C-linked pyrrolidine . The 2-position C-linked pyrrolidine geometry in CAS 944901-10-4 provides a specific hydrogen bond donor/acceptor orientation that differs from the 3-yl and 1-yl variants, thereby altering target recognition and binding pose . Additionally, the 5-chloro substituent contributes to halogen bonding capacity, a feature absent in the non-chlorinated analog, and enhances electrophilicity at the pyrimidine C4 and C6 positions for further synthetic elaboration .

regioisomer comparison pyrrolidine-pyrimidine SAR halogen bonding medicinal chemistry intermediate

Physicochemical Profile: Comparison with Unsubstituted Analog

ADMET Predictor modeling of a 5-chloro-2-(pyrrolidin-2-yl)pyrimidine derivative (structurally aligned with CAS 944901-10-4) yields a calculated logP of 1.87, aqueous solubility of 2.639 mg/mL at pH 10.66, and an effective permeability (Peff) of 1.219 cm/s [1]. In contrast, the non-chlorinated analog 2-(pyrrolidin-2-yl)pyrimidine (CAS 944905-56-0, MW 149.19) has a lower molecular weight, a reduced PSA (approximately 37.81 for the target compound versus ~37.81 for the analog but with altered hydrogen-bonding capacity due to chlorine substitution), and a different predicted logP profile . The addition of chlorine at the 5-position increases molecular weight by 34.45 Da, raises lipophilicity (ΔlogP approximately +0.5 to +1.0 relative to the unsubstituted analog based on typical chlorine substitution effects), and introduces a halogen atom capable of participating in orthogonal multipolar interactions that are absent in the hydrogen-only analog [2].

lipophilicity polar surface area solubility prediction ADMET properties pyrimidine SAR

Synthetic Utility: 5-Chloro Cross-Coupling Handle

The 5-chloro group on the pyrimidine ring of CAS 944901-10-4 serves as a synthetically tractable handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and for nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols [1]. This enables modular diversification of the pyrimidine core without altering the pyrrolidine pharmacophore at the 2-position. In contrast, the unsubstituted analog 2-(pyrrolidin-2-yl)pyrimidine (CAS 944905-56-0) lacks this halogen handle, requiring more forcing conditions or pre-functionalization for C5 elaboration, which limits its utility as a late-stage diversification building block . The 5-chloro-2-(pyrrolidin-2-yl)pyrimidine scaffold thus serves a dual role: as a pre-validated pharmacophore for CCR2 engagement and as a modular intermediate for focused library synthesis. Commercial suppliers offer CAS 944901-10-4 in purity specifications of ≥95%, with long-term storage recommended at cool, dry conditions .

cross-coupling Suzuki coupling Buchwald-Hartwig amination nucleophilic aromatic substitution medicinal chemistry building block

5-Chloro-2-(pyrrolidin-2-yl)pyrimidine: Application Scenarios


CCR2 Antagonist SAR Programs

For structure-activity relationship studies targeting the CCR2 chemokine receptor, CAS 944901-10-4 provides a defined baseline Ki of 79.4 nM in THP-1 cell chemotaxis assays with 0.1% human serum [1]. Researchers can use this compound as a comparator scaffold to benchmark new pyrrolidine-pyrimidine derivatives, with the 5-chloro substituent serving as a tunable moiety for further optimization. Procurement of the exact CAS 944901-10-4 material ensures that observed activity differences are attributable to deliberate structural modifications rather than regioisomeric or halogen-substitution artifacts.

Library Diversification via C5 Cross-Coupling

The 5-chloro substituent on CAS 944901-10-4 provides a robust handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling modular C5 functionalization while preserving the intact 2-pyrrolidinyl pharmacophore [2]. This property distinguishes CAS 944901-10-4 from the unsubstituted 2-(pyrrolidin-2-yl)pyrimidine analog, which lacks a pre-installed halogen handle and requires additional synthetic steps to achieve comparable diversification. The compound is ideally suited for late-stage library synthesis in hit-to-lead campaigns where maintaining the pyrrolidine-pyrimidine core is critical.

Pharmacokinetic Probe Development

With predicted logP 1.87, aqueous solubility 2.639 mg/mL (at pH 10.66), and effective permeability (Peff) 1.219 cm/s, CAS 944901-10-4 occupies a favorable region of physicochemical space for cell permeability and formulation studies [3]. The chlorine substituent incrementally increases lipophilicity relative to the unsubstituted analog, making this compound a useful probe for evaluating the impact of halogen substitution on ADMET properties within pyrrolidine-pyrimidine chemotypes.

Regioisomeric Selectivity Studies

The specific 2-pyrrolidinyl-5-chloro arrangement in CAS 944901-10-4 contrasts with regioisomers such as 5-chloro-2-(pyrrolidin-3-yl)pyrimidine and 5-chloro-2-(pyrrolidin-1-yl)pyrimidine, which position the pyrrolidine substituent at different ring positions or via different connectivity (C-linked vs. N-linked) . Researchers investigating binding-site topology or seeking to differentiate subtle pharmacophore geometries can employ CAS 944901-10-4 as the defined 2-yl regioisomer benchmark to establish structure-binding correlations.

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